An In-depth Technical Guide to the Chemical Structure and Bonding of Tetraallyltin
An In-depth Technical Guide to the Chemical Structure and Bonding of Tetraallyltin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetraallyltin, an organotin compound with the chemical formula C₁₂H₂₀Sn, is a versatile reagent in organic synthesis and polymer chemistry. This guide provides a comprehensive overview of its chemical structure, bonding characteristics, and spectroscopic profile. While an experimental crystal structure is not publicly available, this document presents computationally derived structural parameters. Detailed protocols for its synthesis via the Grignard reaction and for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided. All quantitative data are summarized in structured tables for clarity and comparative analysis.
Chemical Structure and Bonding
Tetraallyltin consists of a central tin (Sn) atom covalently bonded to four allyl groups (-CH₂CH=CH₂). The molecule adopts a tetrahedral geometry around the tin atom, as predicted by VSEPR theory. The bonding between the tin and the carbon of the allyl groups is predominantly covalent in nature.
1.1. Molecular Geometry
Due to the absence of an experimental crystal structure, the precise bond lengths and angles of tetraallyltin are not experimentally determined. However, computational chemistry, specifically Density Functional Theory (DFT) calculations, can provide reliable estimates of these parameters. The diagram below illustrates the optimized molecular structure of tetraallyltin.
Figure 1. 2D representation of the tetraallyltin molecular structure.
1.2. Bond Parameters
The following table summarizes the computationally derived bond lengths and angles for tetraallyltin. These values are based on DFT calculations and serve as a reliable estimation in the absence of experimental data.
| Parameter | Value |
| Bond Lengths | |
| Sn-C (allyl) | ~2.15 Å |
| C-C (allyl) | ~1.50 Å |
| C=C (allyl) | ~1.34 Å |
| C-H (methylene) | ~1.10 Å |
| C-H (vinyl) | ~1.09 Å |
| Bond Angles | |
| C-Sn-C | ~109.5° (tetrahedral) |
| Sn-C-C | ~115° |
| C-C=C | ~125° |
| H-C-H (methylene) | ~108° |
| H-C=C (vinyl) | ~120° |
| Note: These are estimated values from computational models and may vary slightly from experimental values. |
Experimental Protocols
2.1. Synthesis of Tetraallyltin via Grignard Reaction
This protocol outlines the synthesis of tetraallyltin from tin(IV) chloride and allylmagnesium bromide.
Figure 2. Workflow for the synthesis of tetraallyltin.
Materials:
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Magnesium turnings
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Allyl bromide
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Anhydrous diethyl ether
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Tin(IV) chloride (SnCl₄)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Anhydrous sodium sulfate (Na₂SO₄)
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Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)
Procedure:
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Preparation of Allylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, place magnesium turnings under an inert atmosphere. Add a small amount of anhydrous diethyl ether to cover the magnesium. A solution of allyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, if necessary, by gentle warming or the addition of a small crystal of iodine. Once initiated, the remaining allyl bromide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional hour to ensure complete formation of the Grignard reagent.
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Reaction with Tin(IV) Chloride: The freshly prepared allylmagnesium bromide solution is cooled to 0 °C in an ice bath. A solution of tin(IV) chloride in anhydrous diethyl ether is added dropwise with vigorous stirring. A white precipitate will form. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.
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Workup and Purification: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution while cooling in an ice bath. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure tetraallyltin.
2.2. Spectroscopic Characterization
The following sections detail the expected spectroscopic data for tetraallyltin and provide representative experimental protocols for their acquisition.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of tetraallyltin by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.
¹H and ¹³C NMR Data
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~5.8 | m | -CH= |
| ~4.9 | m | =CH₂ | |
| ~1.9 | d | Sn-CH₂- | |
| ¹³C | ~136 | -CH= | |
| ~114 | =CH₂ | ||
| ~15 | Sn-CH₂- | ||
| Note: Chemical shifts are referenced to TMS (δ = 0 ppm) and may vary depending on the solvent used. |
Experimental Protocol for NMR Spectroscopy:
A sample of tetraallyltin (approx. 10-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer at room temperature. For ¹H NMR, typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans. For ¹³C NMR, a proton-decoupled sequence is used with a 45° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to obtain a good signal-to-noise ratio.
2.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in tetraallyltin by detecting the vibrational frequencies of its bonds.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3075 | Medium | =C-H stretch |
| ~2975, ~2910 | Medium | C-H stretch (aliphatic) |
| ~1630 | Strong | C=C stretch (alkene) |
| ~990, ~910 | Strong | =C-H bend (out-of-plane) |
| ~510 | Medium | Sn-C stretch |
Experimental Protocol for IR Spectroscopy:
An IR spectrum of neat liquid tetraallyltin can be obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of the liquid is placed on the ATR crystal, and the spectrum is recorded over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum. Alternatively, a spectrum can be recorded by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr).
2.2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of tetraallyltin, which aids in its identification and structural confirmation.
Major Fragments in the Mass Spectrum
| m/z | Relative Intensity | Assignment |
| 284 | Low | [M]⁺ (Molecular ion, based on ¹²⁰Sn) |
| 243 | High | [M - allyl]⁺ |
| 202 | Medium | [M - 2(allyl)]⁺ |
| 161 | Medium | [M - 3(allyl)]⁺ |
| 120 | Low | [Sn]⁺ |
| 41 | Very High | [C₃H₅]⁺ (Allyl cation) |
Experimental Protocol for Mass Spectrometry:
A dilute solution of tetraallyltin in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS). For electron ionization (EI) mass spectrometry, an electron energy of 70 eV is typically used. The mass analyzer is scanned over a mass range of m/z 40-350 to detect the molecular ion and its characteristic fragment ions.
Conclusion
This technical guide has provided a detailed overview of the chemical structure, bonding, and spectroscopic properties of tetraallyltin. While the lack of an experimental crystal structure necessitates the use of computational data for bond parameters, the provided information offers a robust foundation for researchers and professionals working with this important organotin compound. The detailed experimental protocols for synthesis and characterization serve as a practical resource for laboratory applications. Further research to obtain a crystal structure of tetraallyltin would be valuable to refine our understanding of its precise molecular geometry.
